molecular formula C17H17N5O4 B10869437 N-{4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]phenyl}acetamide CAS No. 931374-70-8

N-{4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]phenyl}acetamide

Cat. No.: B10869437
CAS No.: 931374-70-8
M. Wt: 355.3 g/mol
InChI Key: OKFSEQFCTUPLMY-UHFFFAOYSA-N
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Description

N-{4-[(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]phenyl}acetamide (HC-030031; CAS 349085-38-7) is a purine-2,6-dione derivative with a 7-acetylphenylacetamide substitution. HC-030031 has demonstrated efficacy in reducing airway inflammation in asthma models and attenuating oxidative stress-mediated pain . Its synthesis involves alkylation of 8-bromo-1,3-dimethylxanthine with ethyl 2-chloroacetate, followed by hydrolysis and condensation with 4-isopropylaniline .

Properties

CAS No.

931374-70-8

Molecular Formula

C17H17N5O4

Molecular Weight

355.3 g/mol

IUPAC Name

N-[4-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]phenyl]acetamide

InChI

InChI=1S/C17H17N5O4/c1-10(23)19-12-6-4-11(5-7-12)13(24)8-22-9-18-15-14(22)16(25)21(3)17(26)20(15)2/h4-7,9H,8H2,1-3H3,(H,19,23)

InChI Key

OKFSEQFCTUPLMY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]phenyl}acetamide typically involves multiple steps. One common method starts with the preparation of the purine derivative, followed by the introduction of the acetyl group and finally the acetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound on a kilogram scale.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive domains:

  • Purine core : 1,3-dimethyl-2,6-dioxo-tetrahydro-7H-purine with conjugated carbonyl groups.

  • Acetyl-phenyl bridge : A ketone-linked aromatic system.

  • Acetamide terminus : A secondary amide group.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Product
Acidic hydrolysisHCl (6M), reflux, 24h4-[(1,3-Dimethylpurinyl)acetyl]phenylamine + acetic acid
Basic hydrolysisNaOH (10%), 80°C, 12hSodium salt of 4-[(1,3-Dimethylpurinyl)acetyl]phenol + NH₃

Mechanistic Insight :

  • Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond.

Nucleophilic Acyl Substitution

The acetyl group participates in substitutions with amines or alcohols:

Reagent Conditions Product
EthanolamineDCM, RT, 48hN-(4-[(1,3-Dimethylpurinyl)glycolyl]phenyl)acetamide
BenzylamineTHF, 60°C, 24hN-(4-[(1,3-Dimethylpurinyl)benzamido]phenyl)acetamide

Yield Optimization :

  • Catalytic DMAP improves acyl transfer efficiency .

Purine Ring Modifications

The dimethyl-dioxo purine system undergoes:

  • Alkylation : Reacts with iodomethane (K₂CO₃, DMF) to form quaternary ammonium derivatives.

  • Oxidation : Hydrogen peroxide converts dioxo groups to carboxylic acids (low yield, <15%).

Stability Under Environmental Conditions

Condition Degradation Observed Half-Life
UV light (254 nm)Purine ring cleavage2.5h
pH 2.0 (aqueous)Acetamide hydrolysis8h
pH 9.0 (aqueous)Acetyl-phenyl bond rupture4h

Analytical Methods :

  • Degradation products characterized via HPLC-MS .

Catalytic Interactions

The compound acts as a ligand in transition-metal catalysis:

Catalyst Reaction Outcome
Pd(PPh₃)₄Suzuki couplingBiaryl derivatives (yield: 65–72%)
CuI/L-prolineUllmann couplingC–N bond formation (yield: 58%)

Limitations :

  • Steric hindrance from the purine core reduces cata

Scientific Research Applications

Structural Features

The structure includes a purine derivative with an acetylphenyl group, which enhances its biological activity. The presence of the dimethyl group on the purine ring contributes to its pharmacological properties.

Anticancer Activity

Research indicates that N-{4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]phenyl}acetamide exhibits potential anticancer properties. A study demonstrated that derivatives with similar structures showed significant cytotoxicity against various cancer cell lines:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H46075.99
HOP-9267.55
MDA-MB-23156.88

These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival and proliferation .

Antimicrobial Properties

Preliminary studies have indicated that the compound exhibits antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, showcasing its potential as an antimicrobial agent.

Enzyme Inhibition

The compound may function as an inhibitor of specific enzymes involved in metabolic pathways associated with diseases. Research has highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial for neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Activity Evaluation

In a recent study published in ACS Omega, researchers evaluated various derivatives of similar compounds for their anticancer activity against multiple cell lines. The results indicated that modifications to the acetyl group significantly influenced the cytotoxic effects observed .

Case Study 2: Antimicrobial Efficacy

Another study focused on testing the antimicrobial efficacy of this compound against clinical isolates of E. coli. The findings revealed substantial inhibition at concentrations comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of N-{4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

HC-030031 belongs to a class of 1,3-dimethylxanthine derivatives modified at the 7-position. Key structural variations among analogs include:

  • Substituents on the purine ring : Position 8 substitutions (e.g., methoxy, bromo) or alkylation at position 7 vs. 7.
  • Arylacetamide side chains : Variations in the phenyl ring substituents (e.g., isopropyl, tert-butyl, trifluoromethyl).
Table 1: Structural Comparison of Key Analogs
Compound Name/ID Purine Substitution Phenyl Substituent Biological Target IC50/Activity
HC-030031 7-Acetyl 4-Isopropyl TRPA1 4–10 μM
CHEM-5861528 7-Acetyl 4-(Butan-2-yl) TRPA1 Comparable to HC-030031
Compound 869 (Ev2) 8-Methoxy, 7-Acetyl 4-tert-Butyl PDE inhibitor Not reported (anti-fibrotic)
d14 (Ev7) 7-Acetyl 4-(Trifluoromethyl) NSCLC* IC50 ~0.5–1 μM
ASP 7663 (Ev12) Indole-based Fluoro-substituted TRPV4 Not reported (bladder studies)

*Non-small cell lung cancer

Impact of Substituents on Activity

  • TRPA1 Antagonism :

    • HC-030031 and CHEM-5861528 differ only in the phenyl substituent (isopropyl vs. butan-2-yl). Both exhibit similar TRPA1 inhibition, suggesting alkyl chain length minimally affects potency .
    • Replacement of the isopropyl group with electron-withdrawing groups (e.g., trifluoromethyl in d14) shifts activity toward anticancer targets, highlighting the role of lipophilicity and electronic effects .
  • PDE Inhibition :

    • Compound 869 (8-methoxy, 4-tert-butyl) inhibits phosphodiesterases (PDEs), likely due to enhanced binding to the PDE catalytic site via the tert-butyl group .
  • Anticancer Activity :

    • Triazole-containing derivatives (e.g., d14, d29) show sub-micromolar IC50 values against NSCLC cells, attributed to improved cellular uptake and metabolic stability from fluorinated or bulky substituents .

Therapeutic Implications

  • HC-030031 : Primarily used in inflammation and pain models (e.g., asthma, neuropathic pain) .
  • Triazole Derivatives (d-series) : Investigated for NSCLC due to high cytotoxicity and selectivity .
  • Compound 869: Potential anti-fibrotic agent via PDE inhibition .

Biological Activity

N-{4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]phenyl}acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes a purine derivative. Its molecular formula is C15H17N3O4C_{15}H_{17}N_{3}O_{4}, with a molecular weight of 301.31 g/mol. The structural representation can be summarized as follows:

\text{N 4 1 3 dimethyl 2 6 dioxo 1 2 3 6 tetrahydro 7H purin 7 yl acetyl phenyl}acetamide}

Biological Activity Overview

Antitumor Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of similar purine structures have shown potent activity against various cancer cell lines including Mia PaCa-2 and PANC-1 .

Mechanism of Action : The antitumor activity is believed to be mediated through the inhibition of key enzymes involved in DNA replication and repair processes. The structure-function relationship (SAR) studies suggest that modifications in the purine ring can enhance cytotoxic effects against tumor cells .

Antimicrobial Properties : In addition to antitumor activity, some derivatives have demonstrated antimicrobial effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell growth
AntimicrobialActivity against S. aureus
Enzyme InhibitionTargeting DNA polymerases

Case Study 1: Antitumor Efficacy

In a study evaluating the cytotoxicity of various purine derivatives against human tumor cells (e.g., HepG2), it was found that certain modifications led to enhanced efficacy. The study indicated that the presence of the acetyl group significantly increased the compound's affinity for nucleic acid targets .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial potential of similar compounds revealed that specific derivatives exhibited broad-spectrum activity at low MIC values (15.62 µg/mL). These findings highlight the compound's potential as a lead candidate for developing new antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling the purine derivative with the phenylacetamide moiety using carbodiimide-based reagents (e.g., EDCl or DCC) in dichloromethane or DMF. Triethylamine is often added to maintain basic conditions. For example, a similar synthesis of dichlorophenylacetamide derivatives achieved yields >70% using EDCl at 273 K for 3 hours . Optimization Tips :
  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., DMF for solubility, CH₂Cl₂ for steric hindrance mitigation).
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:
  • HPLC : Employ a C18 column with acetonitrile/water (60:40) mobile phase; UV detection at 255–265 nm (λmax for purine derivatives) .
  • NMR : Confirm methyl groups (δ 2.5–3.5 ppm for CH₃), aromatic protons (δ 7.0–8.5 ppm), and amide carbonyls (δ 165–175 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (theoretical ~400–450 g/mol based on analogs) .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer : Store as a crystalline solid at -20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid exposure to moisture or high humidity . Stability studies on related acetamides show ≥5-year integrity under these conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with the purine core as a potential ATP-binding site ligand. Parameterize the force field using PubChem’s computed LogP (2.5–3.0) and pKa (~13.7) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Focus on hydrogen bonds between the amide group and kinase catalytic residues (e.g., Asp-Phe-Gly motif) .

Q. How to resolve contradictions in structure-activity relationship (SAR) data across analogs?

  • Methodological Answer :
  • Crystallography : Resolve dihedral angles between purine and phenyl rings (e.g., 54.8°–77.5° in analogs) to identify conformational impacts on activity .
  • Free-Wilson Analysis : Deconstruct substituent contributions (e.g., methyl vs. chloro groups) using bioactivity data from PubChem or ChEMBL .

Q. What in vivo experimental designs are suitable for assessing pharmacokinetics?

  • Methodological Answer :
  • ADME Profiling : Administer 10 mg/kg (IV/oral) in rodent models. Collect plasma at 0.5, 1, 2, 4, 8, 24 hours.
  • Analytical Method : LC-MS/MS with a LLOQ of 1 ng/mL. Use deuterated internal standards for quantification .
  • Key Parameters : Calculate t₁/₂, Cmax, and AUC. Compare with LogD (2.5–3.0) to predict tissue penetration .

Q. How to address stability challenges during formulation for biological assays?

  • Methodological Answer :
  • Lyophilization : Prepare 10 mM stock in DMSO, aliquot, and lyophilize. Reconstitute in PBS (pH 7.4) preheated to 37°C to avoid precipitation .
  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS; <5% degradation is acceptable .

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